molecular formula C12H15Cl2NO B5843049 3,4-dichloro-N-(2-methylbutan-2-yl)benzamide

3,4-dichloro-N-(2-methylbutan-2-yl)benzamide

Cat. No.: B5843049
M. Wt: 260.16 g/mol
InChI Key: MYVOAYMISXVCTH-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-methylbutan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science. This compound, in particular, is characterized by the presence of two chlorine atoms attached to the benzene ring and a bulky 2-methylbutan-2-yl group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-methylbutan-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-methylbutan-2-amine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous addition of 3,4-dichlorobenzoyl chloride and 2-methylbutan-2-amine into a reactor, along with a base to neutralize the acid by-product. The reaction mixture is then continuously stirred and the product is continuously extracted and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

3,4-dichloro-N-(2-methylbutan-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cancer cell signaling pathways.

Comparison with Similar Compounds

3,4-dichloro-N-(2-methylbutan-2-yl)benzamide can be compared with other similar compounds, such as:

    3,5-dichloro-N-(2-methylbutan-2-yl)benzamide: Similar structure but with chlorine atoms at different positions on the benzene ring.

    4-chloro-N-(2,3-dimethylbutan-2-yl)aniline: Similar structure but with a different substitution pattern on the benzene ring.

    N-(4-(tert-butylamino)phenyl)acetamide: Similar structure but with different substituents on the nitrogen atom.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dichloro-N-(2-methylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-4-12(2,3)15-11(16)8-5-6-9(13)10(14)7-8/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVOAYMISXVCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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